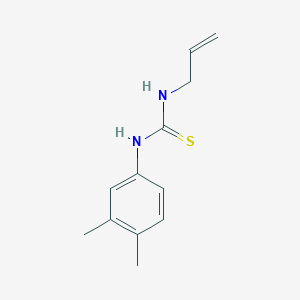
ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyranocarboxylate derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate is not fully understood, but it is thought to involve interference with various cellular processes. It has been suggested that the compound may act by inhibiting the activity of enzymes involved in DNA replication or by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth of certain bacterial and fungal species. Additionally, the compound has been found to exhibit anti-inflammatory and antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate in lab experiments is its ability to induce specific biological effects, such as apoptosis or inhibition of bacterial growth. However, the compound may also exhibit off-target effects or toxicity at higher concentrations, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, further investigation is needed to fully understand the mechanism of action and potential therapeutic applications of the compound. Finally, research on the toxicity and safety of ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate is needed to fully evaluate its potential as a therapeutic agent.
Synthesemethoden
The synthesis of ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate involves a multistep process that requires a number of reagents and careful control of reaction conditions. One common method involves the reaction of ethyl cyanoacetate with 3,4-difluorobenzaldehyde, followed by the addition of propylamine and subsequent cyclization to form the pyran ring. The resulting compound can then be further modified to introduce the amino and carboxylate groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate has been investigated for a range of potential scientific applications, including as a potential therapeutic agent for various diseases. It has been found to exhibit cytotoxic effects against certain cancer cell lines, as well as antimicrobial activity against a range of bacterial and fungal species.
Eigenschaften
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3/c1-3-5-14-16(18(23)24-4-2)15(11(9-21)17(22)25-14)10-6-7-12(19)13(20)8-10/h6-8,15H,3-5,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBAWINRULKAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)F)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4976205.png)
![2-[5-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4976210.png)
![ethyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4976222.png)
![N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide](/img/structure/B4976233.png)

![N-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4976265.png)

![N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B4976279.png)

![(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4976300.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B4976306.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976309.png)
